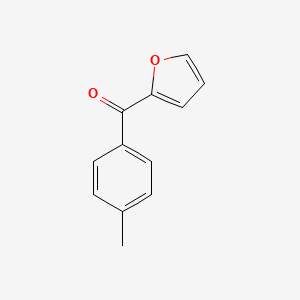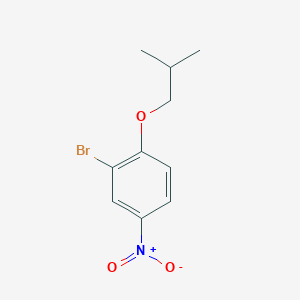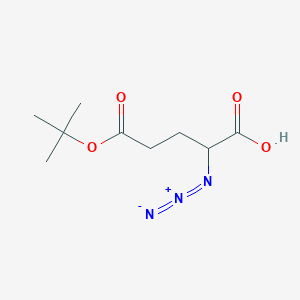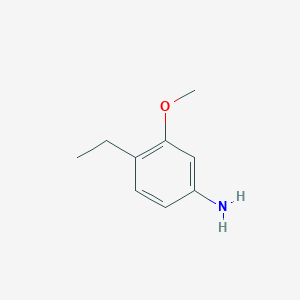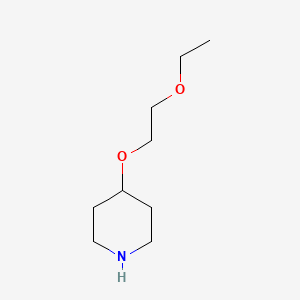
8-Acetyl-7-methoxycoumarin
Vue d'ensemble
Description
8-Acetyl-7-methoxycoumarin is a chemical compound with the molecular formula C12H10O4 . It is a derivative of coumarin, a class of organic compounds that are well-known for their diverse pharmaceutical potentials .
Synthesis Analysis
The synthesis of 8-Acetyl-7-methoxycoumarin involves a Claisen-Schmidt condensation with various aldehydes to produce chalcones, followed by a reaction with hydrazine hydrate, phenyl hydrazine, or semicarbazide under appropriate conditions .
Molecular Structure Analysis
The molecular structure of 8-Acetyl-7-methoxycoumarin consists of a coumarin core substituted with an acetyl group at position 8 and a methoxy group at position 7 . The exact mass and monoisotopic mass of the compound are 218.05790880 g/mol .
Physical And Chemical Properties Analysis
8-Acetyl-7-methoxycoumarin has a molecular weight of 218.20 g/mol . The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Anticancer Activity
Coumarin-based compounds, including 8-Acetyl-7-methoxycoumarin, are known for their potent anticancer properties . For instance, 8-methoxycoumarin-3-carboxamides have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . They induce cell cycle arrest during the G1/S phase and trigger apoptosis in HepG2 cells . They also exhibit the ability to activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity in HepG2 cells .
Drug Design Strategy
Molecular hybridization is a valuable drug design strategy that can enhance the inhibitory potency of coumarins, including 8-Acetyl-7-methoxycoumarin . This strategy also offers the potential to improve their pharmacodynamic and pharmacokinetic properties .
Biocatalytic Synthesis
8-Acetyl-7-methoxycoumarin can be used in the biocatalytic synthesis of novel partial esters . The lipase from Rhizopus oryzae has been used to perform highly regioselective acylation on 7,8-dihydroxy-4-methylcoumarin, a similar compound . This process results in the formation of 8-acyloxy-7-hydroxy-4-methylcoumarins, which are important bioactive molecules for studying biotransformations in animals .
Protein Transacetylation
8-Acetyl-7-methoxycoumarin can be used to study protein transacetylation in mammalian cells and tissues . For example, it has been used to study the transfer of acetyl groups from 7,8-diacetoxy-4-methylcoumarin (a similar compound) to certain receptor proteins .
Variability Evaluation in Plant Extracts
8-Acetyl-7-methoxycoumarin can be used to evaluate the variability in plant extracts . For instance, it can be used in the analysis of essential oils and solvent extracts of each plant part by LC-MS/MS .
Safety and Hazards
Mécanisme D'action
Target of Action
8-Acetyl-7-methoxycoumarin, also known as 8-acetyl-7-methoxy-2H-chromen-2-one, is a coumarin-based compound . The primary targets of this compound are caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell division, respectively .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. It activates caspase-3/7, which are key proteins involved in the execution-phase of cell apoptosis . Additionally, it inhibits β-tubulin polymerization activity, disrupting the formation of microtubules, essential components of the cell’s cytoskeleton .
Biochemical Pathways
The activation of caspase-3/7 triggers a cascade of proteolytic events, leading to cell apoptosis . On the other hand, the inhibition of β-tubulin polymerization disrupts the normal cell cycle, particularly cell division .
Pharmacokinetics
It is known that the compound is slightly soluble in water (098 g/L at 25 ºC), but readily soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The activation of caspase-3/7 and inhibition of β-tubulin polymerization by 8-Acetyl-7-methoxycoumarin lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the development of anticancer drugs .
Action Environment
The action of 8-Acetyl-7-methoxycoumarin can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability might be affected by the composition of the biological environment . .
Propriétés
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89019-07-8 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





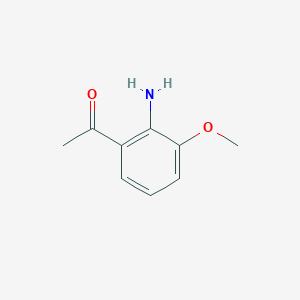
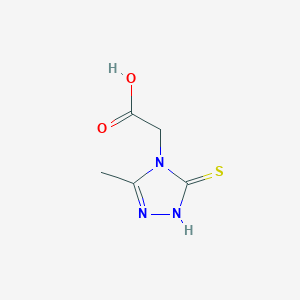
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
